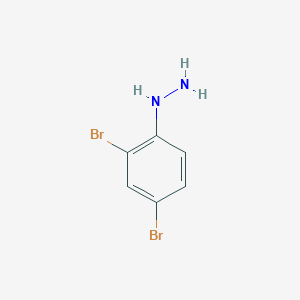

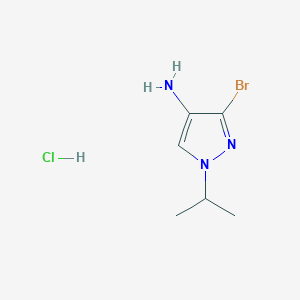

![molecular formula C10H6F6N4O B2622792 N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine CAS No. 955961-74-7](/img/structure/B2622792.png)

N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine” is a chemical compound. It’s related to 3,5-Bis(trifluoromethyl)aniline, which is used in the synthesis of various compounds .

Synthesis Analysis

The synthesis of related compounds involves various reactions. For instance, 3,5-Bis(trifluoromethyl)aniline was used in the synthesis of N-[2-hydroxy-1-naphthylidene]-3, 5-bis(trifluoromethyl)aniline, Schiff’s base, and 5,7-bis(trifluoromethyl)aniline . It was also used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .Molecular Structure Analysis

The molecular structure of related compounds has been studied using various techniques. For example, the molecular electrostatic potential (MEP) was calculated to find the charge distribution on the surface of a related compound .Chemical Reactions Analysis

The chemical reactions involving related compounds have been studied. For instance, a reaction involving C8H4F6N was reported .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume of 3,5-Bis(trifluoromethyl)-1H-pyrazole were reported .Scientific Research Applications

TFMPH has been found to be a useful tool for a variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of heterocyclic compounds, including pyrazoles, pyridines, and triazoles. It has also been used in the synthesis of fluorescent probes and has been shown to be a useful tool for the detection and imaging of proteins in living cells. Additionally, TFMPH has been used in the synthesis of metal-organic frameworks, which have potential applications in drug delivery and catalysis.

Mechanism of Action

Target of Action

Similar compounds have been known to target various receptors and enzymes, contributing to their biological and clinical applications .

Mode of Action

It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function .

Biochemical Pathways

Similar compounds have been known to affect a variety of biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have good bioavailability .

Result of Action

Similar compounds have been known to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of N-{2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-pyridinyl}hydroxylamine can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other molecules .

Advantages and Limitations for Lab Experiments

The use of TFMPH in laboratory experiments has several advantages. The compound is highly reactive and can be used as a catalyst for a variety of reactions. Additionally, the compound is relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. However, there are some limitations to the use of TFMPH in laboratory experiments. The compound is highly toxic and should be handled with care. Additionally, the compound is highly volatile and may be difficult to store for long periods of time.

Future Directions

The unique properties of TFMPH make it an ideal candidate for a variety of future research applications. Potential future directions for research involving TFMPH include its use in the synthesis of novel drugs and therapeutics, its use as a catalyst for the synthesis of metal-organic frameworks, and its use as a tool for the detection and imaging of proteins in living cells. Additionally, further research into the biochemical and physiological effects of TFMPH could lead to the development of new drugs and treatments for diseases.

Synthesis Methods

TFMPH is typically synthesized through a two-step process which involves the reaction of 2,4-difluorobenzaldehyde with 2-amino-3-methylpyridine in the presence of a base, followed by the addition of trifluoroacetic acid. This method has been found to be the most efficient route for the synthesis of TFMPH, and has been demonstrated to yield high yields of the desired product.

Safety and Hazards

Safety data sheets indicate that related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name |

N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F6N4O/c11-9(12,13)6-4-7(10(14,15)16)20(18-6)8-5(19-21)2-1-3-17-8/h1-4,19,21H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCLOAHMUSKHSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N2C(=CC(=N2)C(F)(F)F)C(F)(F)F)NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F6N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

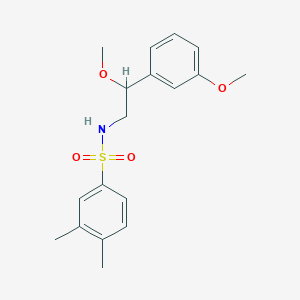

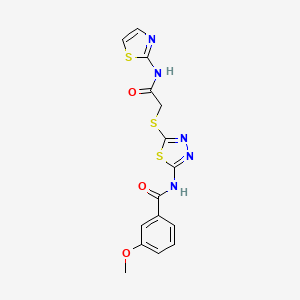

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2622709.png)

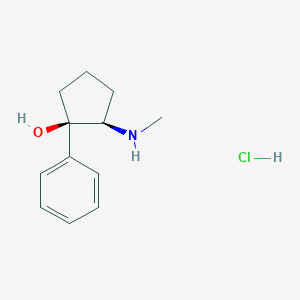

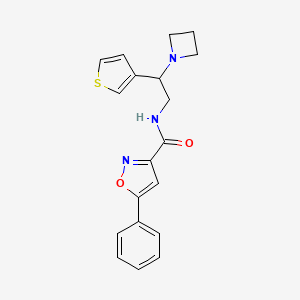

![N-((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)carbamothioyl)-4-(diethylamino)benzamide](/img/structure/B2622717.png)

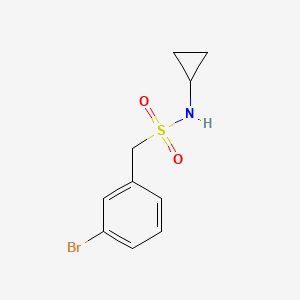

![2-(4-methoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2622720.png)

![(3aS,4R,6aS)-2,2-Dimethyl-4-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2622722.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2622725.png)

![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2622731.png)

![3-[7-ethyl-8-(methoxycarbonyl)-4-oxo-4H,8H-[1,2,4]triazino[3,4-b][1,3,4]thiadiazin-3-yl]propanoic acid](/img/structure/B2622732.png)